molecular formula C17H21NO3 B7577236 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid

Cat. No. B7577236
M. Wt: 287.35 g/mol
InChI Key: HNNSGQFWKYTGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid, also known as NS398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid selectively inhibits COX-2, an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid selectively targets COX-2, reducing the risk of gastrointestinal side effects.
Biochemical and Physiological Effects
3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, protecting against neuronal damage, and improving cognitive function. In addition, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has also been shown to modulate the expression of several genes involved in inflammation, apoptosis, and cell proliferation.

Advantages and Limitations for Lab Experiments

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has several advantages for lab experiments, including its selective inhibition of COX-2, which reduces the risk of gastrointestinal side effects, and its ability to modulate the expression of several genes involved in inflammation, apoptosis, and cell proliferation. However, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid also has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results, and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid research, including its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and its potential use as a tool to study the role of COX-2 in various physiological and pathological processes. In addition, future research may focus on developing more potent and selective COX-2 inhibitors based on the structure of 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid, as well as investigating the potential synergistic effects of 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid with other drugs or therapies.

Synthesis Methods

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid can be synthesized by reacting 2-(cyclohexen-1-yl)acetic acid with 2-aminoethyl benzoate in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid in its pure form.

Scientific Research Applications

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been shown to inhibit tumor growth and induce apoptosis in several types of cancer cells, including colorectal, breast, and lung cancer cells. In inflammation, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. In neurodegenerative disorders, 3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-[2-[[2-(cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(12-13-5-2-1-3-6-13)18-10-9-14-7-4-8-15(11-14)17(20)21/h4-5,7-8,11H,1-3,6,9-10,12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNSGQFWKYTGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid

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